2,4,6-Trichloro-3-nitrophenol
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Overview
Description
2,4,6-Trichloro-3-nitrophenol is a chlorinated nitrophenol compound. It is known for its applications in various industrial processes, including the production of agrochemicals, disinfectants, and preservatives . This compound is also recognized for its potential environmental impact due to its persistence and toxicity.
Preparation Methods
2,4,6-Trichloro-3-nitrophenol can be synthesized through several methods. One common synthetic route involves the nitration of 2,4,6-trichlorophenol. This reaction typically requires concentrated nitric acid and sulfuric acid as catalysts . The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained.
In industrial production, large-scale synthesis may involve continuous flow reactors to optimize yield and efficiency. The purification of the compound is often achieved through crystallization from solvents like ethanol or petroleum ether .
Chemical Reactions Analysis
2,4,6-Trichloro-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,4,6-trichloro-3-aminophenol .
Scientific Research Applications
2,4,6-Trichloro-3-nitrophenol has several scientific research applications:
Environmental Chemistry: It is studied for its role as a pollutant and its removal from water sources using various adsorbents.
Material Science: It is used in the synthesis of covalent triazine-based frameworks, which have applications in sensing and adsorption of pollutants.
Biological Studies: Its toxicity and potential carcinogenic effects are subjects of research in toxicology and environmental health.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-3-nitrophenol involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s chlorinated and nitro groups contribute to its reactivity and ability to form strong interactions with proteins and other biomolecules .
Comparison with Similar Compounds
2,4,6-Trichloro-3-nitrophenol can be compared with other chlorinated phenols and nitrophenols:
2,4,6-Trichlorophenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Dichloro-3-nitrophenol: Has one less chlorine atom, affecting its physical and chemical properties.
2,4,6-Trinitrophenol (Picric Acid): Contains three nitro groups, making it highly explosive and more reactive.
The uniqueness of this compound lies in its specific combination of chlorinated and nitro functional groups, which confer distinct chemical reactivity and applications.
Properties
CAS No. |
100130-16-3 |
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Molecular Formula |
C6H2Cl3NO3 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2,4,6-trichloro-3-nitrophenol |
InChI |
InChI=1S/C6H2Cl3NO3/c7-2-1-3(8)6(11)4(9)5(2)10(12)13/h1,11H |
InChI Key |
BGFQCTRASCWDAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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